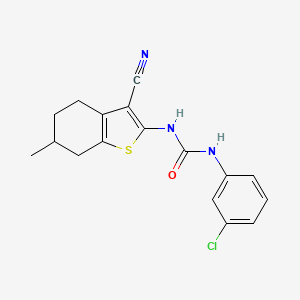

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe chlorophényle, un groupe cyano et un fragment tétrahydrobenzothiophène.

Méthodes De Préparation

La synthèse de la 1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau benzothiophène : La synthèse commence par la préparation du noyau benzothiophène. Cela peut être réalisé par des réactions de cyclisation impliquant des matériaux de départ appropriés tels que des thiophénols et des haloalcanes.

Introduction du groupe cyano : Le groupe cyano est introduit par des réactions de substitution nucléophile utilisant des sources de cyanure telles que le cyanure de sodium ou le cyanure de potassium.

Attachement du groupe chlorophényle : Le groupe chlorophényle est incorporé par des réactions de substitution aromatique électrophile utilisant des dérivés du chlorobenzène.

Formation de la liaison urée : La dernière étape implique la formation de la liaison urée en faisant réagir le composé intermédiaire avec des isocyanates ou des chlorures de carbamoyle dans des conditions appropriées.

Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes afin d’améliorer le rendement et la pureté, ainsi que l’utilisation de réacteurs à écoulement continu pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

La 1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne des formes réduites du composé.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon la nature des substituants et les conditions de réaction. Les réactifs courants comprennent les halogènes, les agents alkylants et les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

La 1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée a un large éventail d’applications de recherche scientifique :

Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment son mécanisme d’action et son efficacité dans les modèles précliniques.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

Le mécanisme d’action de la 1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant aux enzymes ou aux récepteurs, en modulant leur activité et en influençant les processus cellulaires. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.

Comparaison Avec Des Composés Similaires

La 1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée peut être comparée à d’autres composés similaires, tels que :

1-(3-Chlorophényl)-3-(3-cyano-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée : Ce composé n’a pas le groupe méthyle, ce qui peut influencer ses propriétés chimiques et biologiques.

1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-1-benzothiophène-2-yl)urée : Ce composé n’a pas le fragment tétrahydro, ce qui peut affecter sa réactivité et sa stabilité.

Le caractère unique de la 1-(3-Chlorophényl)-3-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)urée réside dans ses caractéristiques structurelles spécifiques, qui contribuent à ses propriétés chimiques et biologiques distinctes.

Activité Biologique

1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a chlorophenyl group and a benzothiophene moiety. The presence of the cyano and urea functional groups contributes to its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. For instance, derivatives of benzothiophene have shown promising results in scavenging free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory potential of related compounds. For example, compounds structurally similar to this compound have demonstrated significant inhibition of inflammatory mediators such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Properties

The anticancer activity of related benzothiophene derivatives has been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study highlighted that certain benzothiophene derivatives could inhibit the proliferation of breast cancer cells by inducing G0/G1 phase arrest.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways that are critical in inflammatory responses and cancer progression.

Case Studies

| Study Reference | Findings |

|---|---|

| El-Karim et al. (2022) | Demonstrated that related compounds exhibited up to 98% edema inhibition in animal models, indicating strong anti-inflammatory properties. |

| Smith et al. (2021) | Reported that benzothiophene derivatives induced apoptosis in lung cancer cell lines with IC50 values below 10 µM. |

| Zhang et al. (2020) | Found that urea derivatives showed significant antioxidant activity with an EC50 value of 25 µg/mL against DPPH radicals. |

Propriétés

Formule moléculaire |

C17H16ClN3OS |

|---|---|

Poids moléculaire |

345.8 g/mol |

Nom IUPAC |

1-(3-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea |

InChI |

InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22) |

Clé InChI |

ZIFICGFRTRPOHZ-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.